molecular formula C10H14N4O B11895775 2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11895775
M. Wt: 206.24 g/mol
InChI Key: AENUJQAQVYGVGL-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrrolidine ring fused to a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable pyrimidine precursor, often under acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucle

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

2-pyrrolidin-1-yl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H14N4O/c15-9-7-5-11-6-8(7)12-10(13-9)14-3-1-2-4-14/h11H,1-6H2,(H,12,13,15)

InChI Key

AENUJQAQVYGVGL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(CNC3)C(=O)N2

Origin of Product

United States

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